Phosphine oxide, (4-methoxyphenyl)diphenyl-

Übersicht

Beschreibung

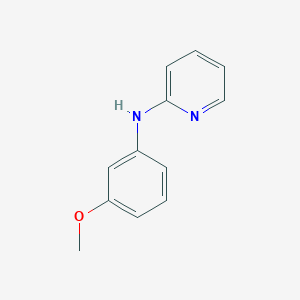

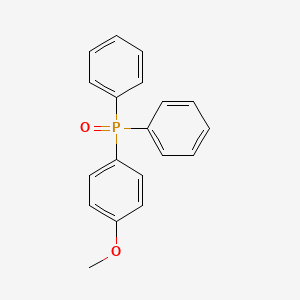

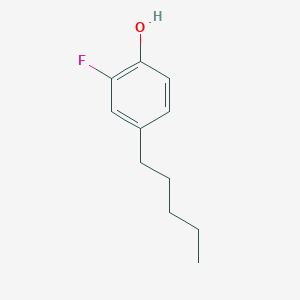

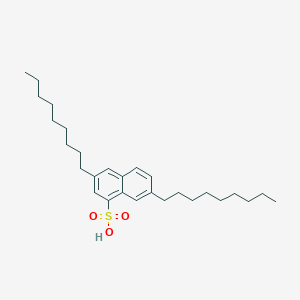

Phosphine oxide, (4-methoxyphenyl)diphenyl- is a chemical compound with the molecular formula C19H17OP . It has an average mass of 292.311 Da and a monoisotopic mass of 292.101715 Da .

Synthesis Analysis

The synthesis of phosphine compounds, including (4-methoxyphenyl)diphenylphosphine, often involves the use of Grignard reagents . An electron-withdrawing group on the benzene ring of ArCl greatly accelerates the reactions with R2PNa, while an alkyl group reduces the reactivity .Molecular Structure Analysis

The molecular structure of (4-methoxyphenyl)diphenylphosphine is slightly distorted pyramidal . The mean C—P—C angle is comparable with values for triphenylphosphine . The mean C—P bond length is also similar to that of triphenylphosphine .Chemical Reactions Analysis

Phosphine compounds, including (4-methoxyphenyl)diphenylphosphine, have been widely used in many areas of chemistry, especially as ligands in transition-metal-based homogeneous catalysis . They are often involved in reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of (4-methoxyphenyl)diphenylphosphine include an average mass of 292.311 Da and a monoisotopic mass of 292.101715 Da . It is a phosphine compound, which means it contains a phosphorus atom bonded to carbon atoms .Wissenschaftliche Forschungsanwendungen

Reaction with Singlet Oxygen

Phosphine oxides, including derivatives like (4-methoxyphenyl)diphenylphosphine oxide, have been studied for their reactions with singlet oxygen. These reactions are influenced by the steric hindrance around the phosphorus atom, which can lead to intramolecular rearrangements forming phosphinate compounds, particularly in aprotic solvents. The kinetic analyses of these reactions provide insights into the mechanistic pathways and the role of solvent in determining the reaction outcome (Gao et al., 2001).

Light-Emitting Ternary Eu³⁺ Complexes

The synthesis of novel light-emitting ternary Europium (Eu³⁺) complexes using multifunctional bidentate aryl phosphine oxide derivatives, including (4-methoxyphenyl)diphenylphosphine oxide, has been explored. These complexes demonstrate the potential for tuning photophysical and electrochemical properties to achieve bright electroluminescence, highlighting their utility in the development of advanced luminescent materials (Xu, Yin, & Huang, 2010).

Synthesis of Ketones and Enones

Phosphine oxides such as (4-methoxyphenyl)diphenylphosphine oxide have been used as intermediates in the synthesis of ketones and enones. These compounds serve as acyl anion equivalents, reacting with aldehydes and ketones to form carbonyl compounds through a series of transformations. This method highlights the versatility of phosphine oxides in synthetic organic chemistry (Grayson & Warren, 1977).

Synthesis and Properties of Crowded Triarylphosphines

The synthesis of tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, a related compound, has been investigated to study the effects of methoxy groups on the properties of crowded triarylphosphines. These studies contribute to understanding the electronic and steric influences of substituents on phosphine ligands, which are crucial for their application in catalysis and material science (Sasaki, Sasaki, & Yoshifuji, 2008).

Fluorohydroxylation Reactions

The fluorohydroxylation of allenyl phosphine oxides, including derivatives with (4-methoxyphenyl) groups, demonstrates high regio- and stereoselectivities. These reactions provide a pathway to synthesize fluorinated alkenyl phosphine oxides, which have potential applications in developing novel organophosphorus compounds with unique electronic and structural properties (He, Fu, & Ma, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-diphenylphosphoryl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O2P/c1-21-16-12-14-19(15-13-16)22(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPSVIAXZXYZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441207 | |

| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

795-44-8 | |

| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)

![[(2-Hydroxyphenyl)sulfanyl]acetic acid](/img/structure/B3057279.png)

![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)